O-Anisidine hydrochloride

Vue d'ensemble

Description

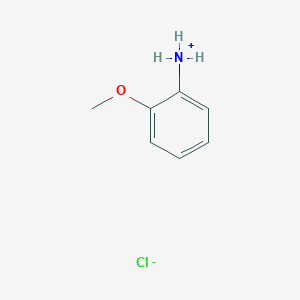

o-Anisidine hydrochloride (CAS No. 134-29-2) is the hydrochloride salt of o-anisidine, an aromatic amine with a methoxy (-OCH₃) substituent at the ortho position of the benzene ring. It exists as a gray-black crystalline solid or light gray powder at room temperature and is soluble in water, alcohol, and dilute mineral acids . Industrially, it serves as a critical intermediate in synthesizing azo and triphenylmethane dyes (e.g., Direct Red 24, Acid Red 4) and pharmaceuticals like the expectorant guaiacol. It also acts as a corrosion inhibitor for steel and an antioxidant in polymercaptan resins .

Carcinogenicity: Chronic exposure to this compound induces significant carcinogenic effects. The National Toxicology Program (NTP) bioassay demonstrated that dietary administration in Fischer 344 rats and B6C3F1 mice caused transitional-cell carcinomas or papillomas of the urinary bladder in both species, kidney pelvis carcinomas in male rats, and follicular-cell thyroid tumors in male rats. Tumor incidences were dose-dependent, with 52/54 low-dose male rats developing bladder tumors . The International Agency for Research on Cancer (IARC) classifies it as a Group 2B carcinogen (possibly carcinogenic to humans) .

Méthodes De Préparation

Methanolysis of 2-Chloronitrobenzene Followed by Reduction

The traditional synthesis of o-anisidine hydrochloride begins with the methanolysis of 2-chloronitrobenzene. This two-step process involves nucleophilic substitution to form o-nitroanisole, followed by reduction to o-anisidine and subsequent salt formation .

Methanolysis Reaction

In the first step, 2-chloronitrobenzene reacts with sodium methoxide (NaOCH₃) in methanol under reflux conditions. The reaction displaces the chlorine atom with a methoxy group, yielding o-nitroanisole :

6\text{H}4\text{NO}2 + \text{NaOCH}3 \rightarrow \text{CH}3\text{OC}6\text{H}4\text{NO}2 + \text{NaCl}

Typical conditions include temperatures of 60–80°C and reaction times of 4–6 hours. The product is isolated via distillation or crystallization.

Reduction to o-Anisidine

The nitro group in o-nitroanisole is reduced to an amine using catalytic hydrogenation or chemical reductants like iron and hydrochloric acid. Hydrogenation with Raney nickel or palladium catalysts at 50–100°C and 1–3 atm H₂ pressure is preferred for higher yields . The resulting o-anisidine is purified via vacuum distillation.

Formation of Hydrochloride Salt

o-Anisidine is treated with concentrated hydrochloric acid in an ethanol or water medium. The reaction proceeds as a simple acid-base neutralization:

3\text{OC}6\text{H}4\text{NH}2 + \text{HCl} \rightarrow \text{CH}3\text{OC}6\text{H}4\text{NH}3^+ \text{Cl}^-

The hydrochloride precipitates upon cooling and is isolated by filtration. Yield and purity depend on stoichiometric control and solvent selection .

Catalytic Hydrogenation Using Platinum-Based Catalysts

A modern approach, detailed in a 2011 patent, utilizes Pt/C-catalyzed hydrogenation of o-nitroanisole to produce o-anisidine, followed by hydrochloride formation . This method minimizes waste and enhances scalability.

Reaction Setup and Conditions

A mixture of o-nitroanisole and methanol is combined with 10% Pt/C catalyst. After nitrogen purging, hydrogen gas is introduced at 0.4 MPa and 40°C for 7 hours . The reaction achieves near-complete conversion, with the catalyst recycled for subsequent batches.

Table 1: Hydrogenation Parameters

| Parameter | Value |

|---|---|

| Catalyst | 10% Pt/C |

| Temperature | 40°C |

| Pressure | 0.4 MPa |

| Reaction Time | 7 hours |

| Solvent | Methanol |

Separation of Isomers

If p-nitroanisole is present in the feedstock, the product mixture undergoes fractional crystallization. Cooling to 55–57°C isolates p-anisidine, while further cooling to 5–6°C precipitates o-anisidine . This step ensures high purity (>98%) for subsequent salt formation.

Catalyst Recovery

The Pt/C catalyst is recovered via filtration and reused, reducing costs and environmental impact. The patent reports no significant loss in activity over five cycles .

Isolation and Purification of this compound

Post-synthesis, the free base is converted to the hydrochloride salt under controlled conditions.

Acid-Base Reaction

o-Anisidine is dissolved in anhydrous ethanol, and concentrated HCl is added dropwise at 0–5°C to prevent thermal degradation. The mixture is stirred for 2 hours, after which the hydrochloride crystallizes. The product is filtered, washed with cold ethanol, and dried under vacuum .

Table 2: Hydrochloride Formation Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 0–5°C |

| Molar Ratio (Base:HCl) | 1:1.1 |

| Yield | 85–92% |

Purity Optimization

Recrystallization from hot water or ethanol/ether mixtures removes residual impurities. Analytical techniques like HPLC and NMR confirm purity levels ≥99% .

Comparative Evaluation of Synthesis Methodologies

Yield and Efficiency

-

Traditional Method : Yields 70–80% o-anisidine, with additional losses during salt formation .

-

Catalytic Hydrogenation : Achieves 90–95% conversion of o-nitroanisole, with 88–92% isolated yield of hydrochloride .

Environmental Impact

The Pt/C method reduces wastewater generation by 40% compared to traditional routes, as solvent and catalyst recycling minimize waste . In contrast, iron-mediated reduction produces toxic sludge requiring disposal .

Cost Considerations

-

Pt/C catalysts entail higher upfront costs but lower operational expenses due to recyclability.

-

Traditional methods are cheaper for small-scale production but less sustainable.

Industrial-Scale Production and Environmental Impact

Scalability Challenges

Large-scale hydrogenation requires high-pressure reactors and efficient gas-handling systems. Continuous-flow systems are being explored to enhance throughput .

Regulatory Compliance

This compound is classified as a Group 2B carcinogen (IARC), necessitating closed-system processing and worker safety protocols . Wastewater must be treated to remove residual amines before discharge.

Green Chemistry Innovations

Recent patents emphasize solvent recovery and catalytic efficiency. For example, using methanol as both solvent and hydrogen donor reduces auxiliary chemical use .

Analyse Des Réactions Chimiques

Acid-Base Reactions

o-Anisidine hydrochloride acts as a weak acid, reacting with bases to form o-anisidine and corresponding salts. This neutralization is exothermic and follows standard acid-base chemistry .

Reaction Example:

| Reactants | Conditions | Products | Reference |

|---|---|---|---|

| NaOH (aqueous) | Room temperature | o-Anisidine, NaCl, H₂O |

Diazotization and Azo Coupling

The compound undergoes diazotization in acidic media, forming diazonium salts essential for synthesizing azo dyes . Subsequent coupling with electron-rich aromatics (e.g., phenols, amines) produces colored compounds.

Reaction Pathway:

-

Diazotization:

-

Coupling (e.g., with β-naphthol):

| Application | Key Intermediates | Final Product Use | Reference |

|---|---|---|---|

| Dye synthesis | Diazonium salt | Direct Red 24, Disperse Orange 29 |

Electrophilic Substitution Reactions

The methoxy (–OCH₃) and amine (–NH₂) groups direct electrophilic attacks to specific positions. Nitration occurs preferentially at the para position relative to the methoxy group .

Nitration Example:

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0–5°C | 4-Nitro-o-anisidine hydrochloride | 75–85% |

Oxidation and Stability

o-Anisidine hydrochloride is susceptible to oxidation, particularly in aqueous or alkaline conditions, forming quinone-imine derivatives .

Oxidation Pathway:

| Oxidizing Agent | Observed Product | Biological Relevance | Reference |

|---|---|---|---|

| H₂O₂/Peroxidase | Quinone-imine-DNA adducts | Carcinogenic potential |

Metabolic Activation

In biological systems, o-anisidine hydrochloride undergoes N-oxidation, forming reactive intermediates that bind to DNA and proteins, contributing to its carcinogenicity .

Key Metabolic Steps:

| Study Model | Observed Effect | Reference |

|---|---|---|

| Rat bladder epithelium | DNA damage, urothelial hyperplasia |

Applications De Recherche Scientifique

O-Anisidine hydrochloride has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of o-anisidine hydrochloride involves its interaction with various molecular targets and pathways. As an aromatic amine, it can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to potential toxic effects. The compound is also known to be a carcinogen, with studies showing its ability to induce tumors in experimental animals .

Comparaison Avec Des Composés Similaires

The structural and functional analogs of o-anisidine hydrochloride include aromatic amines and their salts, such as aniline hydrochloride , o-phenetidine hydrochloride , and o-dianisidine hydrochloride . Below is a detailed comparison:

Structural and Physicochemical Properties

| Compound | Structure | Physical State | Solubility | Key Functional Groups |

|---|---|---|---|---|

| o-Anisidine HCl | C₆H₄(OCH₃)(NH₂)·HCl | Gray-black crystalline solid | Water, alcohol, dilute acids | Methoxy (-OCH₃), amine (-NH₂) |

| Aniline HCl | C₆H₅NH₂·HCl | White crystalline powder | Water, alcohol | Amine (-NH₂) |

| o-Phenetidine HCl | C₆H₄(OC₂H₅)(NH₂)·HCl | Off-white powder | Water, alcohol | Ethoxy (-OC₂H₅), amine (-NH₂) |

| o-Dianisidine HCl | (CH₃O)₂C₆H₃–C₆H₃(NH₂)₂·2HCl | Brown crystalline solid | Water, alcohol | Dimethoxy (-OCH₃), diamines |

Key Differences :

- Substituents: o-Anisidine HCl has a methoxy group, while o-phenetidine HCl has an ethoxy group.

- Dimer Structure: o-Dianisidine HCl is a benzidine derivative with two linked aromatic rings, leading to higher molecular weight and distinct carcinogenic mechanisms (e.g., DNA intercalation) .

Carcinogenicity and Toxicity

Mechanistic Insights :

Activité Biologique

O-Anisidine hydrochloride, a derivative of anisidine, is an organic compound with significant biological implications, particularly concerning its carcinogenic potential and toxicological effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- Chemical Formula : CHClNO

- Molecular Weight : 172.61 g/mol

- Appearance : Colorless to yellow liquid, darkens upon exposure to air

- Melting Point : 6.2 °C

- Boiling Point : 224 °C

Carcinogenicity

This compound has been classified as a Group 2B possible human carcinogen by the International Agency for Research on Cancer (IARC). This classification is based on sufficient evidence of carcinogenicity in experimental animals. The compound has been shown to induce various tumors in laboratory studies.

Key Findings from Animal Studies

- Transitional-Cell Carcinomas :

- Dose-Dependent Effects :

- Non-Neoplastic Lesions :

Toxicological Effects

This compound has been associated with several toxicological effects, including:

- Methaemoglobinaemia : Induced in rodent models following oral administration, indicating potential impacts on oxygen transport in blood .

- Weight Gain Depression : Significant reductions in weight gain were observed in both rats and mice subjected to high doses over extended periods .

Genetic Toxicology

Research indicates that this compound exhibits mutagenic properties under certain conditions:

- In Vitro Studies : The compound did not induce reverse mutations in standard bacterial assays but did show cell transformation capabilities in Syrian hamster embryo cells .

- In Vivo Studies : Evidence suggests that O-Anisidine can cause DNA damage, particularly in bladder and colon tissues, although it did not bind covalently to DNA in other organs .

Occupational Exposure

A notable case study highlighted an epidemic of bladder cancer among workers exposed to O-Anisidine and related compounds. This incident underscores the potential risks associated with occupational exposure to this chemical .

Long-Term Health Effects

Studies have reported long-term health effects linked to chronic exposure to this compound, including increased rates of bladder cancer and other organ-specific tumors. These findings have prompted regulatory reviews and safety assessments regarding its use in industrial applications .

Summary Table of Key Research Findings

| Study Reference | Species | Dose (ppm) | Duration (weeks) | Key Findings |

|---|---|---|---|---|

| National Cancer Institute (1978) | Fischer 344 Rats | 5000 / 10000 | 103 | Transitional-cell carcinomas observed |

| IARC Monographs (2021) | B6C3F1 Mice | 2500 / 5000 | 103 | Increased incidence of bladder tumors |

| Ashby et al. (1991) | CBA Mice | Varies | Not specified | Induced methaemoglobinaemia |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling O-Anisidine hydrochloride in laboratory settings?

- Methodological Answer : Researchers must adhere to OSHA guidelines for PPE, including nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact . Engineering controls (e.g., fume hoods) are essential to minimize inhalation risks. Storage should follow segregation from strong oxidizers (e.g., peroxides) and reactive substances to prevent explosive dust formation . Emergency procedures, such as immediate decontamination with water for skin contact and medical consultation for inhalation, are mandatory . Training documentation and SOP compliance, as outlined by institutional safety divisions, are required .

Q. How can this compound be synthesized, and what parameters are critical during synthesis?

- Methodological Answer : Synthesis typically involves methoxylation and hydrochlorination of precursor aniline derivatives. Key parameters include temperature control (20–25°C to avoid decomposition) and pH adjustment (using HCl for stabilization). Reaction progress should be monitored via TLC or HPLC, with intermediates characterized by FTIR for functional groups (e.g., -NH₂, -OCH₃) . Post-synthesis purification via recrystallization in ethanol-water mixtures ensures removal of unreacted o-anisidine, verified by melting point analysis (expected range: 220–225°C) .

Q. Which analytical techniques are used to assess the purity of this compound?

- Methodological Answer : Purity is evaluated using:

- HPLC-UV : Quantifies primary compound and impurities (e.g., nitro derivatives) using a C18 column and mobile phase (acetonitrile:phosphate buffer, pH 3.0) .

- Karl Fischer Titration : Measures water content (<0.5% w/w) to ensure stability .

- Elemental Analysis : Validates molecular composition (C: 41.1%, H: 4.4%, N: 13.7%) against theoretical values .

Advanced Research Questions

Q. How can contradictory data on the carcinogenicity of this compound be resolved in toxicological studies?

- Methodological Answer : Contradictions may arise from varying exposure durations or model systems. To address this:

- Dose-Response Studies : Use in vitro models (e.g., HepG2 cells) to establish LC50 and genotoxicity (via Comet assay) .

- Metabolic Profiling : Compare metabolic activation pathways across species (e.g., rat vs. human liver microsomes) using LC-MS/MS to identify species-specific metabolites .

- Epidemiological Data Synthesis : Apply meta-analysis to reconcile discrepancies in occupational exposure studies, adjusting for confounders like co-exposure to other carcinogens .

Q. What experimental approaches are suitable for studying the metabolic pathways of this compound?

- Methodological Answer :

- In Vitro Systems : Incubate with hepatic microsomes (e.g., human S9 fraction) and NADPH cofactor, followed by UPLC-QTOF-MS to detect phase I metabolites (e.g., hydroxylated derivatives) .

- Isotopic Labeling : Use ¹⁴C-labeled this compound in rodent models to track tissue distribution and excretion routes via scintillation counting .

- Enzyme Inhibition Assays : Identify CYP450 isoforms (e.g., CYP1A2) responsible for metabolism using selective inhibitors (e.g., furafylline) .

Q. What strategies mitigate degradation of this compound during long-term storage?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with periodic HPLC analysis to identify degradation products (e.g., o-anisidine via hydrolysis) .

- Packaging Optimization : Use amber glass bottles with desiccants (silica gel) and argon purging to minimize oxidative and hydrolytic degradation .

- pH Control : Store in slightly acidic conditions (pH 4–5) to suppress free base formation, monitored via potentiometric titration .

Propriétés

IUPAC Name |

2-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h2-5H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZCWGVXRBJCCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO.ClH, C7H10ClNO | |

| Record name | O-ANISIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90-04-0 (Parent) | |

| Record name | Anisidine hydrochloride, o- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8020092 | |

| Record name | 2-Methoxyaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-anisidine hydrochloride appears as gray-black crystalline solid or light gray powder. May be carcinogenic. | |

| Record name | O-ANISIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 70 °F (NTP, 1992) | |

| Record name | O-ANISIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

134-29-2 | |

| Record name | O-ANISIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Anisidine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anisidine hydrochloride, o- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 2-methoxy-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISIDINE HYDROCHLORIDE, O- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74SDU6V9SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

437 to 441 °F (NTP, 1992) | |

| Record name | O-ANISIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.